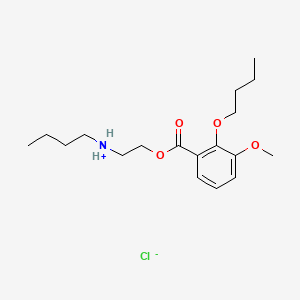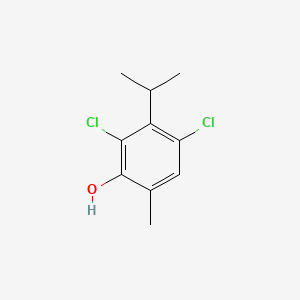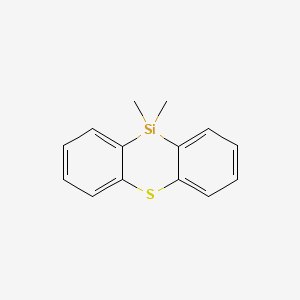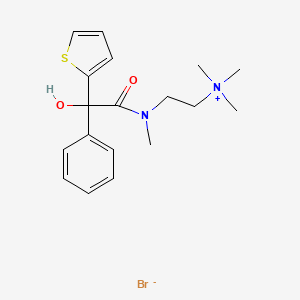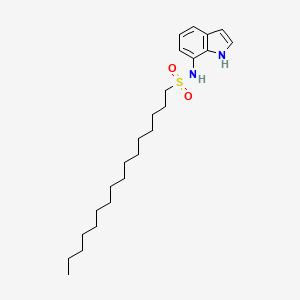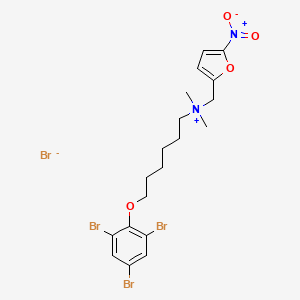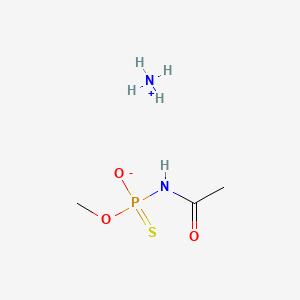
Ammonium O-methyl acetylthiophosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium O-methyl acetylthiophosphoramidate is a chemical compound with the molecular formula C3H11N2O3PS . It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium O-methyl acetylthiophosphoramidate typically involves the reaction of acetylthiophosphoramidic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium O-methyl acetylthiophosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophosphoramidates.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphoramidates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ammonium O-methyl acetylthiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mechanism of Action
The mechanism of action of ammonium O-methyl acetylthiophosphoramidate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- Ammonium O-ethyl acetylthiophosphoramidate
- Ammonium O-methyl benzylthiophosphoramidate
- Ammonium O-methyl phenylthiophosphoramidate
Uniqueness
Ammonium O-methyl acetylthiophosphoramidate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
53705-85-4 |
|---|---|
Molecular Formula |
C3H11N2O3PS |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azanium;N-[methoxy(oxido)phosphinothioyl]acetamide |
InChI |
InChI=1S/C3H8NO3PS.H3N/c1-3(5)4-8(6,9)7-2;/h1-2H3,(H2,4,5,6,9);1H3 |
InChI Key |
SUNQBXKODOGDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NP(=S)([O-])OC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



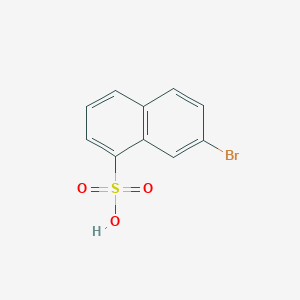
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
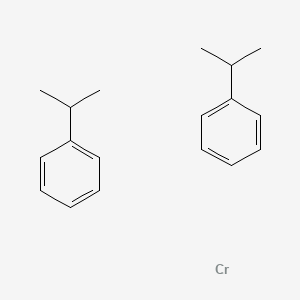
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
